1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
Overview
Description
The compound "1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide" is a derivative of tetrahydroisoquinoline, which is a structural motif found in various natural products and pharmacologically active molecules. The presence of dihydroxybenzyl and dihydroxyisoquinoline moieties suggests potential biological activity, as these features are often associated with neuroactive compounds.
Synthesis Analysis
The synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines, which are structurally related to the compound , can be achieved through a sequence involving reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation. This method starts with ortho-brominated aromatic aldehydes and primary aromatic amines, leading to N-aryl 2-bromobenzylamines, which are then transformed into the desired tetrahydroisoquinolines .
Molecular Structure Analysis
The molecular structure of related 1,4-dihydroisoquinoline derivatives, such as 4,4-dibenzyl-1,4-dihydroisoquinoline, has been reported to exhibit interesting conformations in the solid state. These conformations involve the benzyl groups being folded symmetrically toward the heterocyclic system, which could have implications for the reactivity and interaction of these compounds with biological targets .
Chemical Reactions Analysis
Debenzylation reactions of tetrahydroisoquinoline derivatives have been studied, leading to the formation of phenolic isoquinolines and tetrahydroprotoberberines. Photolysis of these compounds can yield noraporphines and additional tetrahydroprotoberberines. The presence of methoxy or methylenedioxy groups can provide formaldehyde during these reactions, which is necessary for the transformation . Electrochemical oxidation of aromatic ethers related to tetrahydroisoquinoline has also been explored, resulting in various oxidized products and providing insights into the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their substituents. For instance, the presence of hydroxy groups can increase the solubility in polar solvents and may affect the compound's acidity and potential for hydrogen bonding. The solid-state conformation of such compounds can affect their crystallinity and stability. The electrochemical properties, such as oxidation potential, are also crucial for understanding the reactivity and possible transformations of these molecules .
Scientific Research Applications
Metabolite Identification
- Metabolite Analysis in Rats : A study investigated the metabolites of a closely related compound, 1-(1-(6-methoxyl-2-naphthyl) ethyl)-2-(4-nitrobenzyl)-6,7-dimethoxyl-1,2,3,4-tetrahydroisoquinoline hydrobromide in rats. Using LC-MS/MS, phase I and phase II metabolites were identified in various samples including feces, bile, urine, and plasma, revealing extensive metabolism in rats and demonstrating the method's effectiveness for screening and identifying metabolites (Wang et al., 2007).
Pharmacological Activities
Beta-Adrenergic and Platelet Antiaggregatory Activities : A positional isomer of trimetoquinol, structurally similar to 1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline, was synthesized and exhibited notable beta-adrenergic and platelet antiaggregatory activities. This suggests potential applications in cardiovascular research (Miller et al., 1980).
Bronchodilator Activity : Certain derivatives of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, including compounds structurally related to 1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline, have been synthesized and evaluated for pharmacological properties. One derivative was identified as an effective bronchodilator, indicating potential therapeutic applications in respiratory conditions (Yamato et al., 1967).
Neurological Effects
Effect on Locomotor Activity : Research on tetrahydroisoquinoline derivatives, including compounds similar to 1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline, injected into the nucleus accumbens of rats, explored their effects on locomotor activity. Some derivatives caused hyperactivity, suggesting possible impacts on dopaminergic systems (Costall et al., 1976).
Potential in Parkinson's Disease Research : A study designed and synthesized two 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives containing a dopamine moiety, one of which induced parkinsonism in mice. This indicates potential relevance for studying the mechanisms and potential treatments of Parkinson's disease (Kawai et al., 1998).
Chemical Degradation and Synthesis
- Photo-Degradation Analysis : A study focused on the photo-degradation products of a similar compound, 1-[1-(6-methoxy-2-naphthyl) ethyl]-2-(4-nitrobenzyl)-6,7-dimethoxyl-1,2,3,4-tetrahydroisoquinoline hydrobromide. The findings provide insights into the chemical stability and degradation pathways of related tetrahydroisoquinoline compounds (Jiang et al., 2007).
properties
IUPAC Name |
1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4.BrH/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12;/h1-2,6-8,12,17-21H,3-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAADYLVPNMRUKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide | |
CAS RN |
16659-88-4, 4747-99-3 | |
Record name | 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16659-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | THPV HBr | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrahydropapaveroline hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAHYDROPAPAVEROLINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7HN447UC9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.